4-Methylpent-4-enamide
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Overview
Description
“4-Methylpent-4-enamide” is a chemical compound with the CAS Number: 52565-61-4 . Its molecular weight is 113.16 and its IUPAC name is N-methyl-4-pentenamide .
Synthesis Analysis
The synthesis of 4-Methylpent-4-enamide involves a three-step process . The first step is the formation of the enamine . The second step involves a reaction with an electrophile to form an iminium salt . The final step is the hydrolysis of the iminium salt to reform the aldehyde or ketone .
Molecular Structure Analysis
The InChI code for 4-Methylpent-4-enamide is 1S/C6H11NO/c1-3-4-5-6 (8)7-2/h3H,1,4-5H2,2H3, (H,7,8) . The InChI key is WMSBZEVWAHDCGZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Enamines, such as 4-Methylpent-4-enamide, act as nucleophiles in a fashion similar to enolates . They can be used as synthetic equivalents as enolates in many reactions . This process requires a three-step process: Formation of the enamine, Reaction with an electrophile to form an iminium salt, and Hydrolysis of the iminium salt to reform the aldehyde or ketone .
Physical And Chemical Properties Analysis
Scientific Research Applications
- γ-Lactam Synthesis : Researchers have explored the use of 4-Methyl-4-pentenamide in the synthesis of γ-lactam-substituted quinone derivatives. These compounds exhibit interesting biological activities and are relevant in medicinal chemistry . The compound’s reactivity allows for the construction of complex molecular scaffolds.
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFOEXPURTKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-pentenamide |
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